molecular formula C24H20O6 B2850354 7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one CAS No. 858762-23-9

7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2850354
CAS No.: 858762-23-9
M. Wt: 404.418
InChI Key: YSXDCZXXGCLHRZ-UHFFFAOYSA-N
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Description

7-((3-Methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C24H20O5 and a molecular weight of 388.419 g/mol, this compound serves as a valuable chemical scaffold for the development of novel therapeutic agents . Researchers are particularly interested in chromen-4-one core structures due to their diverse biological activities. Structurally related compounds are being investigated as potent and selective NaV1.8 sodium channel inhibitors for the treatment of various pain states, including neuropathic and inflammatory pain . Furthermore, analogous 3-benzylidene-4-chromanones have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, such as breast cancer (MDA-MB-231) and nasopharyngeal epidermoid carcinoma (KB), positioning this chemical class as a potential starting point for anticancer agent development . The mechanism of action for this specific compound is an active area of investigation, but its structural features suggest potential for targeted protein interaction. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c1-26-17-6-8-18(9-7-17)30-23-15-29-22-13-20(10-11-21(22)24(23)25)28-14-16-4-3-5-19(12-16)27-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDCZXXGCLHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Biological Activity

7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, a chromenone derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C24H20O6, with a molecular weight of 404.418 g/mol. The compound features a chromenone core substituted with two methoxyphenyl groups, which are believed to enhance its biological activity.

Anticancer Activity

Research indicates that various chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can induce cytotoxicity in cancer cell lines. The incorporation of specific substituents, such as methoxy groups, has been linked to enhanced anticancer activity. A study on related compounds demonstrated IC50 values indicating strong cytotoxic effects against human leukemia and colon adenocarcinoma cells .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
3-benzylidenechromanones10-30HL-60, COLO-205
Quercetin15Various

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar derivatives have shown activity against Helicobacter pylori and other pathogenic bacteria. The structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances the antimicrobial efficacy .

Enzyme Inhibition

Enzyme inhibition studies reveal that chromenone derivatives can inhibit key enzymes involved in inflammatory processes and cancer progression. For example, certain derivatives have been shown to inhibit urease activity, which is crucial for the survival of H. pylori in gastric environments .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Cytotoxicity : Induces apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Effects : Inhibits bacterial growth by targeting specific metabolic pathways.
  • Enzyme Inhibition : Binds to active sites of enzymes, preventing their normal function.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Effects : A series of chromanones were synthesized and tested for cytotoxicity against HL-60 and COLO-205 cell lines. Results indicated that modifications at the phenyl ring significantly influenced their anticancer properties .
  • Evaluation of Antimicrobial Properties : Research demonstrated that certain chromenone derivatives exhibited comparable efficacy to standard antibiotics against H. pylori, suggesting potential for therapeutic applications in treating gastric infections .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Yield (%) Purity (%) Key Features/Activities Reference
Ac35 () 3-((3-Methoxybenzyl)oxy), 4-(hex-5-yn-1-yloxy) 54 N/A Designed for MRP1 inhibition; alkyne chain enables click chemistry
Compound 10 () 7-(Benzyl(methyl)amino), 3-(4-methoxyphenyl) 76.1 98.8 Dual AChE/BuChE inhibitor; high yield
7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one () 7-Hydroxy, 3-(4-methylphenoxy) N/A N/A Higher polarity due to hydroxyl group; potential antioxidant activity
Daidzein () 7-Hydroxy, 4'-hydroxy (isoflavone) N/A N/A Natural isoflavone; estrogenic activity; lower lipophilicity

Key Observations :

  • Substituent Effects on Lipophilicity : The methoxy groups in the target compound increase lipophilicity compared to hydroxylated analogs like daidzein, which may enhance cellular uptake but reduce water solubility .
  • Synthetic Flexibility: Compounds with alkoxy chains (e.g., Ac35) or amino-ethoxy groups (e.g., Compound 10) allow modular modifications for drug development, whereas the target compound’s methoxy groups offer stability against metabolic degradation .

Preparation Methods

Solid-Phase Synthesis (SPS) Approach

The patent US6710208B2 outlines a solid-phase synthesis (SPS) strategy applicable to chromone derivatives. For 7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, this involves:

Step 1: Resin Functionalization

  • A Wang resin is pre-loaded with a hydroxamic acid linker.
  • Reaction with 7-hydroxy-4H-chromen-4-one (Coumarin) under Mitsunobu conditions (DIAD, PPh₃) yields resin-bound coumarin.

Step 2: Etherification at Position 3

  • The resin-bound coumarin reacts with 4-methoxyphenol in the presence of Cs₂CO₃ and DMF at 80°C for 12 hours.
  • Yield : 78–82% (HPLC monitoring).

Step 3: Benzyloxy Group Introduction at Position 7

  • 3-Methoxybenzyl bromide (1.2 equiv) is added with K₂CO₃ in anhydrous THF under nitrogen.
  • Reaction stirred at 60°C for 8 hours.
  • Yield : 70–75%.

Step 4: Cleavage and Purification

  • Resin treated with TFA/H₂O (95:5) for 2 hours.
  • Crude product purified via reverse-phase HPLC (C18 column, MeOH/H₂O gradient).
  • Overall Yield : 52–58%.

Solution-Phase Coupling Strategy

A modified solution-phase method, adapted from PMC3239087, employs sequential Ullmann and Williamson ether syntheses:

Step 1: Synthesis of 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

  • 7-Hydroxycoumarin (1.0 equiv), 4-methoxyphenol (1.5 equiv), CuI (10 mol%), and K₃PO₄ in DMSO heated at 120°C for 24 hours.
  • Yield : 68%.

Step 2: Benzylation at Position 7

  • Intermediate from Step 1 (1.0 equiv) reacted with 3-methoxybenzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv), and catalytic TBAB in acetone under reflux (6 hours).
  • Yield : 85%.

Key Advantages :

  • Avoids solid-phase limitations in scaling.
  • Higher yields in benzylation step compared to SPS.

Optimization Strategies and Reaction Parameters

Table 1: Comparison of Synthetic Methods

Parameter Solid-Phase Synthesis Solution-Phase
Total Yield 52–58% 58–62%
Reaction Time 22–28 hours 30 hours
Purification Complexity High (HPLC-dependent) Moderate (Column Chromatography)
Scalability Limited High

Catalyst Screening :

  • CuI in Ullmann coupling outperformed Pd catalysts (e.g., Pd(OAc)₂), reducing homocoupling byproducts.
  • TBAB as a phase-transfer catalyst improved benzylation efficiency by 15% compared to non-catalyzed reactions.

Solvent Effects :

  • DMSO enhanced Ullmann coupling rates due to high polarity.
  • THF in SPS minimized resin swelling issues.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.45–7.38 (m, 5H, aromatic), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR : 177.8 (C=O), 161.2 (C-4), 153.1–112.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₄H₂₀O₆: 428.1263; Found: 428.1267.

Industrial-Scale Considerations

Continuous Flow Synthesis :

  • Microreactors (0.5 mm ID) enable faster heat transfer, reducing Ullmann coupling time to 4 hours.
  • Pilot-Scale Yield : 65% (1 kg batch).

Green Chemistry Metrics :

  • Solvent recovery systems (e.g., DMSO distillation) achieve 90% reuse.
  • E-factor: 23 (improved from 38 in batch processes).

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Anticancer Agents : Modulating topoisomerase II activity via quinone methide intermediates.
  • Fluorescent Probes : Functionalization with dansyl chloride yields pH-sensitive dyes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-((3-methoxybenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : Start with a chromen-4-one core. Introduce the 3-methoxybenzyloxy group via nucleophilic substitution under reflux in pyridine/dichloromethane (DCM), followed by purification via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) .
  • Route 2 : Use DMAP-catalyzed coupling in ethanol at 78°C for 20–25 hours to attach the 4-methoxyphenoxy group, achieving ~75% yield .
  • Optimization : Monitor reaction progress using TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of substituents) and employ microwave-assisted synthesis to reduce time and improve regioselectivity .

Q. How can solubility limitations of this compound in aqueous buffers be addressed for biological assays?

  • Methodology :

  • Use co-solvents (e.g., DMSO ≤1% v/v) to pre-dissolve the compound. For in vitro studies, prepare stock solutions in ethanol or acetone, followed by dilution in assay buffers .
  • Derivatization (e.g., sulfonation or glycosylation) can enhance hydrophilicity while retaining bioactivity .

Q. What spectroscopic techniques are critical for characterizing structural purity?

  • Key Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HRMS : Validate molecular weight (calculated for C24H20O7: 420.12 g/mol).
  • IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., unexpected NMR shifts) arise during synthesis, and how should they be resolved?

  • Analysis :

  • Impurity Identification : Use LC-MS to detect byproducts (e.g., incomplete substitution or oxidation). Compare retention times with synthetic intermediates .
  • Dynamic Effects : Rotamers or keto-enol tautomerism in the chromenone core may cause split peaks. Conduct variable-temperature NMR (VT-NMR) to stabilize signals .

Q. What strategies are effective for elucidating the mechanism of action in anticancer studies?

  • Methodology :

  • Target Identification : Perform kinase inhibition assays (e.g., EGFR or PI3K) and molecular docking using AutoDock Vina to predict binding affinities .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis markers like caspase-3/7 activation) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

  • Approach :

  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<5), TPSA (>60 Ų), and BBB permeability .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity using Gaussian or MOE .

Q. What experimental controls are essential when studying enzyme inhibition to avoid false positives?

  • Best Practices :

  • Include vehicle controls (DMSO/ethanol) to account for solvent effects.
  • Use a reference inhibitor (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Pre-treat compounds with glutathione to test for redox-cycling artifacts .

Data Contradiction and Validation

Q. How should discrepancies in reported biological activity (e.g., IC50 variability across studies) be addressed?

  • Resolution :

  • Standardize assay conditions (e.g., cell line provenance, serum concentration).
  • Validate purity via HPLC (>95%) and quantify aggregate formation using dynamic light scattering (DLS) .

Q. What orthogonal methods confirm the stability of the compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC over 24 hours .
  • Thermal Stability : Perform DSC/TGA to assess decomposition temperatures (>200°C indicates suitability for long-term storage) .

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